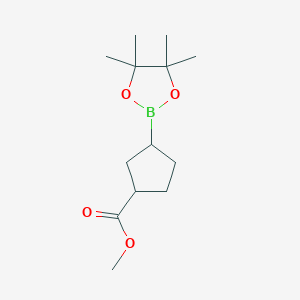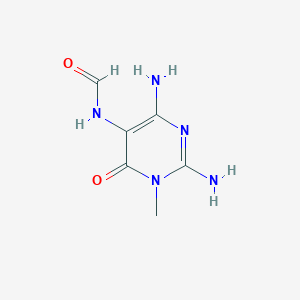
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formamide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, and the temperature is maintained between 80°C and 100°C to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction may produce reduced pyrimidine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide is used as a building block in the synthesis of more complex pyrimidine derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the structure and function of nucleic acids. It serves as a model compound for understanding the interactions between pyrimidines and other biomolecules.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and nucleic acids, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2,4-diamino-6-hydroxypyrimidine
- 2,4-diamino-6-methylpyrimidine
- 2,4-diamino-6-chloropyrimidine
Comparison: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. The formamide group also allows for additional synthetic modifications, making it a versatile building block in chemical synthesis.
Eigenschaften
CAS-Nummer |
51093-32-4 |
|---|---|
Molekularformel |
C6H9N5O2 |
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H9N5O2/c1-11-5(13)3(9-2-12)4(7)10-6(11)8/h2H,7H2,1H3,(H2,8,10)(H,9,12) |
InChI-Schlüssel |
AOXCXXZCPBTMLI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(N=C1N)N)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


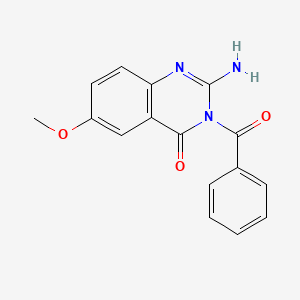
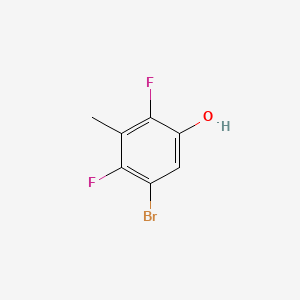
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)
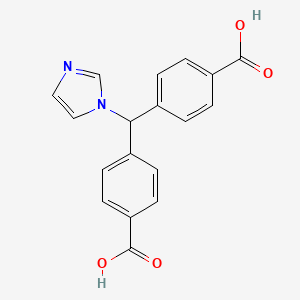
![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
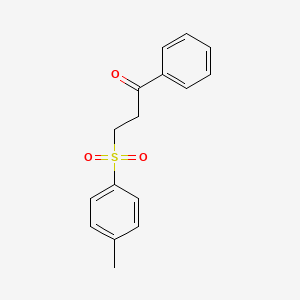
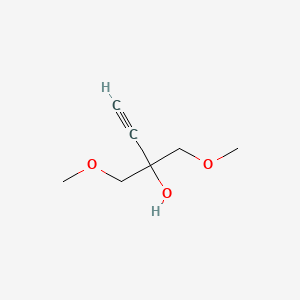
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
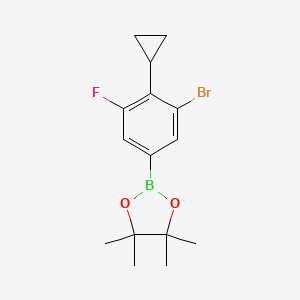
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
